N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide
Description
N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide is a sulfonamide derivative featuring a thiazole ring and an ethene backbone. Its structure combines a sulfonamide group bridging a methyl-substituted phenyl ring and a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-14(12-13-8-9-17-12)18(15,16)10-7-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELSKRIZIJFIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets such as enzymes and receptors.
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely due to the interaction of the thiazole ring with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, potentially leading to a wide range of biological effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide.
Biological Activity
N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide compounds, characterized by the presence of a thiazole ring which is known for its diverse biological activities. The molecular formula is , and it features a sulfonamide group that contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. This mechanism suggests potential antibacterial properties.
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit tumor growth by interfering with cellular processes such as angiogenesis and cell cycle progression .
- Antimicrobial Properties : Compounds containing thiazole rings have shown activity against various bacterial strains and fungi, suggesting that this compound may exhibit similar effects .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
Antimicrobial Activity
A study assessing a series of thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| 12 | Staphylococcus aureus | 0.49 | Ampicillin |
| 17a | Salmonella typhimurium | 0.49 | Gentamicin |
| 14 | Aspergillus niger | 23.3 | Amphotericin B |
Anticancer Activity
In vitro studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, one study reported that specific derivatives inhibited cell cycle progression at the G2/M phase and induced apoptosis in MDA-MB-231 breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|---|
| PIB-SO | MDA-MB-231 | 5 | G2/M phase arrest |
| CA-4 | MDA-MB-231 | 0.5 | Apoptosis induction |
Case Studies
Case Study 1: Antimicrobial Efficacy
A derivative containing the thiazole moiety was tested against clinical isolates of Escherichia coli and Staphylococcus aureus. Results indicated a strong inhibition zone compared to control antibiotics, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy.
Case Study 2: Cancer Cell Line Studies
In a comparative study involving various thiazole derivatives, this compound was found to significantly reduce cell viability in colorectal cancer cell lines through mechanisms involving apoptosis and necrosis.
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide-Thiazole Class
Key Structural Features and Modifications:
Analysis:
- Thiazole vs.
- Sulfonamide Linkage: All compounds share a sulfonamide group, known for enhancing bioavailability and target binding. However, substituents on the sulfonamide nitrogen (e.g., methyl and phenyl in the main compound vs. aliphatic/aromatic amines in thiazinones) influence steric hindrance and pharmacokinetics .
- Ethene Backbone : The ethene group in the main compound and derivatives may confer rigidity, affecting conformational stability compared to the flexible furamide analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
